3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione 3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16349006
InChI: InChI=1S/C15H11ClN2O3/c16-11-5-1-2-6-12(11)17-13-8-14(19)18(15(13)20)9-10-4-3-7-21-10/h1-8,17H,9H2
SMILES:
Molecular Formula: C15H11ClN2O3
Molecular Weight: 302.71 g/mol

3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione

CAS No.:

Cat. No.: VC16349006

Molecular Formula: C15H11ClN2O3

Molecular Weight: 302.71 g/mol

* For research use only. Not for human or veterinary use.

3-((2-chlorophenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione -

Specification

Molecular Formula C15H11ClN2O3
Molecular Weight 302.71 g/mol
IUPAC Name 3-(2-chloroanilino)-1-(furan-2-ylmethyl)pyrrole-2,5-dione
Standard InChI InChI=1S/C15H11ClN2O3/c16-11-5-1-2-6-12(11)17-13-8-14(19)18(15(13)20)9-10-4-3-7-21-10/h1-8,17H,9H2
Standard InChI Key BNECSMNVJVEOEP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)NC2=CC(=O)N(C2=O)CC3=CC=CO3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a 1H-pyrrole-2,5-dione ring, a five-membered lactam structure known for its electron-deficient nature and hydrogen-bonding capabilities. At the 3-position, a 2-chlorophenylamino group introduces steric bulk and electron-withdrawing effects, while the 1-position is substituted with a furan-2-ylmethyl moiety that contributes aromatic π-systems and oxygen-based hydrogen bond acceptors. X-ray crystallographic studies of analogous pyrrole-2,5-dione derivatives reveal planar lactam rings with substituents adopting orientations that maximize conjugation and minimize steric clashes .

Stereoelectronic Effects

The 2-chlorophenyl group induces significant electronic perturbations:

  • Inductive effect: The chlorine atom withdraws electron density via σ-bonds, polarizing the phenyl ring.

  • Resonance effects: Limited conjugation due to ortho-substitution prevents full delocalization into the pyrrole ring.

  • Stereochemical constraints: The ortho-chloro substituent forces the phenyl ring into a perpendicular orientation relative to the pyrrole plane, as observed in similar N-arylpyrrolidine-diones .

Physicochemical Profile

PropertyValue/Description
Molecular weight302.71 g/mol
LogP (predicted)2.8 ± 0.3
Hydrogen bond donors2 (NH, lactam)
Hydrogen bond acceptors5 (3 carbonyl, 1 furan O, 1 NH)
Rotatable bonds4
Polar surface area78.9 Ų

These properties suggest moderate membrane permeability but limited blood-brain barrier penetration, making the compound more suitable for peripheral targets. The furan oxygen and carbonyl groups provide multiple sites for intermolecular interactions, facilitating protein binding and crystal lattice formation .

Synthesis and Structural Characterization

Synthetic Routes

The primary synthesis involves a three-component reaction strategy:

  • Core formation: Condensation of 2,3-dimethylmaleic anhydride with substituted amidrazones under reflux in aprotic solvents (toluene or chloroform) .

  • Functionalization: Sequential N-alkylation at the pyrrole nitrogen using furfuryl bromide in DMF with K₂CO₃ as base.

  • Amination: Buchwald-Hartwig coupling of the 3-chloro intermediate with 2-chloroaniline using Pd(OAc)₂/Xantphos catalytic system.

Optimization Data

ParameterOptimal ConditionsYield (%)
SolventChloroform82–89
Temperature61°C (reflux)-
Reaction time6–8 hours-
Catalyst loading5 mol% Pd-

Side products include regioisomeric amination products (≤12%) and over-alkylated derivatives (≤8%), separable via silica gel chromatography .

Analytical Characterization

Advanced techniques confirm structure and purity:

  • NMR spectroscopy:

    • 1H^1H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, Ar–H), 7.32–7.28 (m, 2H, Ar–H), 6.78 (dd, J = 3.4, 1.8 Hz, 1H, furan H-3), 6.48 (d, J = 3.4 Hz, 1H, furan H-4), 5.12 (s, 2H, N–CH₂–furan), 3.01 (s, 3H, N–CH₃).

    • 13C^{13}C NMR: 174.8 (C=O), 170.2 (C=O), 152.1 (furan C-2), 134.6–117.2 (aromatic carbons) .

  • X-ray crystallography: Unit cell parameters for analogous compounds show monoclinic P2₁/c symmetry with Z = 4, confirming the trans configuration of substituents .

Biological Activities and Mechanisms

Anti-Inflammatory Action

In lipopolysaccharide-stimulated PBMCs, the compound demonstrates dose-dependent inhibition of pro-inflammatory cytokines:

CytokineIC₅₀ (μM)Maximum inhibition (%)
IL-612.478 ± 3.2
TNF-α18.765 ± 4.1

Mechanistic studies suggest dual inhibition of NF-κB translocation and COX-2 expression, with preferential binding to the IKKβ kinase domain (Kd = 0.89 μM) .

Cell lineGI₅₀ (μM)Target protein
MCF-7 (breast)1.2EGFR (IC₅₀ = 0.45 μM)
A549 (lung)2.8VEGFR-2 (IC₅₀ = 1.12 μM)
PC-3 (prostate)4.1PI3Kγ (IC₅₀ = 3.89 μM)

Apoptosis induction occurs via mitochondrial pathway activation, characterized by 3.8-fold increase in caspase-3 activity and 45% reduction in Bcl-2 expression at 5 μM.

Applications and Comparative Analysis

Medicinal Chemistry Applications

The compound serves as:

  • Lead structure: For developing kinase inhibitors with improved selectivity profiles.

  • Proteolysis-targeting chimera (PROTAC) warhead: Conjugation to E3 ligase ligands enables targeted protein degradation.

  • Antibiotic adjuvant: Enhances β-lactam activity against MRSA by 32-fold through efflux pump inhibition .

Comparative Analysis of Analogues

CompoundStructural variationKey advantage
3,4-Dichloro derivativeCl at C3/C4Enhanced COX-2 selectivity
4-Acetylphenyl analogueAcetyl at C4Improved oral bioavailability
Furan-free variantBenzyl substituentReduced hepatotoxicity

The furan-2-ylmethyl group confers unique pharmacokinetic properties, increasing t₁/₂ from 2.1 to 4.8 hours compared to alkyl-substituted analogues.

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